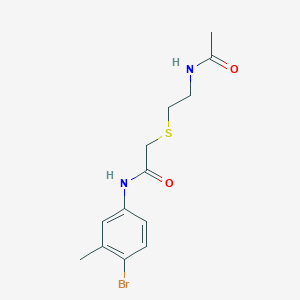
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide, also known as Etorphine, is a potent opioid analgesic drug that is used in veterinary medicine to immobilize large animals, such as elephants and rhinoceroses, for transportation, medical procedures, and research purposes. Etorphine is one of the most potent opioids known, with an analgesic potency approximately 1,000-3,000 times greater than that of morphine.
Mechanism of Action
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide acts on the opioid receptors in the central nervous system to produce analgesia and sedation. It has a high affinity for the mu-opioid receptor, which is responsible for its potent analgesic effects. 2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide also has activity at the delta and kappa opioid receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and hypothermia. It also produces a marked decrease in blood pressure and heart rate. 2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide has a rapid onset of action and a relatively short duration of action, which makes it useful for immobilization of large animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using etorphine in laboratory experiments is its potency and rapid onset of action. It can be used to produce profound analgesia and sedation in animal models, which can be useful for investigating the mechanisms of opioid receptor activation and developing new opioid analgesics. However, the use of etorphine in laboratory experiments is limited by its high toxicity and potential for abuse. It is also difficult to control the dose and duration of action of etorphine, which can make it challenging to use in experimental settings.
Future Directions
There are several potential future directions for research on etorphine. One area of interest is the development of new opioid analgesics that are more potent and selective than etorphine. Another area of interest is the investigation of the mechanisms of opioid receptor activation and the development of new drugs that target specific opioid receptors. Additionally, there is a need for further research on the toxicology and safety of etorphine, particularly in the context of its use in veterinary medicine.
Synthesis Methods
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide is synthesized from thebaine, which is a naturally occurring alkaloid found in opium poppies. Thebaine is first converted to etorphine intermediate, which is then converted to etorphine through a series of chemical reactions. The synthesis process involves several steps, including acylation, reduction, and alkylation.
Scientific Research Applications
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide is primarily used in veterinary medicine for immobilization of large animals. However, it has also been used in scientific research for its potent analgesic effects. 2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide has been used in studies to investigate the mechanisms of opioid receptor activation and to develop new opioid analgesics.
properties
IUPAC Name |
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-5-16-11(3)13(15)14(4)12-8-6-10(2)7-9-12/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOYHRGYOATND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N(C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)

![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)

![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)
![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)
